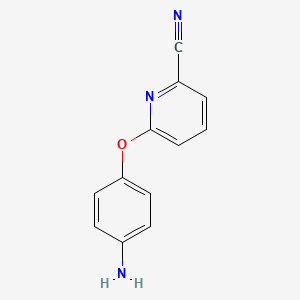
N-Fmoc-N-allyl-L-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Fmoc-N-allyl-L-phenylalanine: is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an allyl group attached to the nitrogen atom of the phenylalanine residue. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The allyl group can be introduced using allyl bromide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of N-Fmoc-N-allyl-L-phenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions: N-Fmoc-N-allyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The Fmoc group can be removed under basic conditions using piperidine.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Substitution: Nucleophiles like thiols or amines for allyl substitution.
Major Products Formed:
Epoxides or alcohols: from oxidation of the allyl group.
Free amines: from Fmoc deprotection.
Substituted allyl derivatives: from nucleophilic substitution.
科学研究应用
Chemistry: N-Fmoc-N-allyl-L-phenylalanine is widely used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and proteins . Its Fmoc protecting group is stable under acidic conditions, making it suitable for use in SPPS .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the synthesis of peptide-based inhibitors and probes .
Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents. Its ability to form stable peptide bonds makes it valuable in drug design and development .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and biomaterials. It is also used in the development of novel drug delivery systems and biomaterials for tissue engineering .
作用机制
The mechanism of action of N-Fmoc-N-allyl-L-phenylalanine involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group during the synthesis process and is removed under basic conditions to allow for further peptide bond formation . The allyl group can participate in various chemical reactions, providing versatility in peptide synthesis .
相似化合物的比较
N-Fmoc-L-phenylalanine: Lacks the allyl group, making it less versatile in certain chemical reactions.
N-Fmoc-4-iodo-L-phenylalanine: Contains an iodine atom, which can be used for radiolabeling and imaging studies.
N-Fmoc-2-methoxy-L-phenylalanine: Contains a methoxy group, which can influence the compound’s reactivity and solubility.
Uniqueness: N-Fmoc-N-allyl-L-phenylalanine is unique due to the presence of both the Fmoc protecting group and the allyl group. This combination allows for a wide range of chemical modifications and applications in peptide synthesis, making it a valuable tool in scientific research .
属性
分子式 |
C27H25NO4 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC 名称 |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(prop-2-enyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C27H25NO4/c1-2-16-28(25(26(29)30)17-19-10-4-3-5-11-19)27(31)32-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h2-15,24-25H,1,16-18H2,(H,29,30)/t25-/m0/s1 |
InChI 键 |
YXCOMOPHVALDPN-VWLOTQADSA-N |
手性 SMILES |
C=CCN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
C=CCN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetonitrile](/img/structure/B13890089.png)

![8-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13890094.png)


![8-Amino-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B13890109.png)
